molecular formula C25H24N4O4S B11439073 N-(furan-2-ylmethyl)-2-{[5-(4-methylphenyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide

N-(furan-2-ylmethyl)-2-{[5-(4-methylphenyl)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11439073
M. Wt: 476.5 g/mol
InChI Key: ZWMXENLBUCBJMU-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-{[5-(4-METHYLPHENYL)-4,6-DIOXO-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a pyrimidoquinoline core, and a sulfanylacetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{[5-(4-METHYLPHENYL)-4,6-DIOXO-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions The process may start with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the pyrimidoquinoline core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{[5-(4-METHYLPHENYL)-4,6-DIOXO-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings and sulfanyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce different amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{[5-(4-METHYLPHENYL)-4,6-DIOXO-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, pyrimidoquinoline analogs, and sulfanylacetamide-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(4-methylphenyl)-4,6-dioxo-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O4S/c1-14-7-9-15(10-8-14)20-21-17(5-2-6-18(21)30)27-23-22(20)24(32)29-25(28-23)34-13-19(31)26-12-16-4-3-11-33-16/h3-4,7-11,20H,2,5-6,12-13H2,1H3,(H,26,31)(H2,27,28,29,32)

InChI Key

ZWMXENLBUCBJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC(=O)NCC5=CC=CO5

Origin of Product

United States

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